molecular formula C12H8Cl2N2O2 B14033907 2-(2,6-Dichlorophenyl)pyrimidine-5-acetic acid

2-(2,6-Dichlorophenyl)pyrimidine-5-acetic acid

Cat. No.: B14033907
M. Wt: 283.11 g/mol
InChI Key: UHKUBBMMEDWLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dichlorophenyl)pyrimidine-5-acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 2,6-dichlorophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)pyrimidine-5-acetic acid typically involves the reaction of 2,6-dichlorobenzonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then cyclized to form the pyrimidine ring, followed by hydrolysis to yield the final product. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)pyrimidine-5-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(2,6-Dichlorophenyl)pyrimidine-5-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)pyrimidine-5-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

2-(2,6-Dichlorophenyl)pyrimidine-5-acetic acid can be compared with other similar compounds, such as:

    2-(2,4-Dichlorophenyl)pyrimidine-5-acetic acid: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring.

    2-(2,6-Dimethylphenyl)pyrimidine-5-acetic acid: This compound has methyl groups instead of chlorine atoms on the phenyl ring.

    2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid: This compound has a carboxylic acid group instead of an acetic acid moiety.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the pyrimidine ring and the acetic acid moiety, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11 g/mol

IUPAC Name

2-[2-(2,6-dichlorophenyl)pyrimidin-5-yl]acetic acid

InChI

InChI=1S/C12H8Cl2N2O2/c13-8-2-1-3-9(14)11(8)12-15-5-7(6-16-12)4-10(17)18/h1-3,5-6H,4H2,(H,17,18)

InChI Key

UHKUBBMMEDWLNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC=C(C=N2)CC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.